molecular formula C9H10N6O2S B13143044 4-((4-Amino-1,3,5-triazin-2-yl)amino)benzenesulfonamide CAS No. 92474-98-1

4-((4-Amino-1,3,5-triazin-2-yl)amino)benzenesulfonamide

Cat. No.: B13143044
CAS No.: 92474-98-1
M. Wt: 266.28 g/mol
InChI Key: JPPLRLPUBNZVSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Amino-1,3,5-triazin-2-yl)amino)benzenesulfonamide is an organic compound that belongs to the class of 1,3,5-triazine derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a triazine ring and a benzenesulfonamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Amino-1,3,5-triazin-2-yl)amino)benzenesulfonamide typically involves the reaction of cyanuric chloride with 4-aminobenzenesulfonamide. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the substitution of chloride ions with the amino group. The reaction can be performed under conventional heating or using microwave irradiation, which offers the advantage of shorter reaction times and higher yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with high purity. The scalability of the synthesis process makes it suitable for large-scale manufacturing required for industrial applications .

Mechanism of Action

The mechanism of action of 4-((4-Amino-1,3,5-triazin-2-yl)amino)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of bacteria by interfering with their metabolic processes. It binds to bacterial enzymes and disrupts their function, leading to the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Properties

CAS No.

92474-98-1

Molecular Formula

C9H10N6O2S

Molecular Weight

266.28 g/mol

IUPAC Name

4-[(4-amino-1,3,5-triazin-2-yl)amino]benzenesulfonamide

InChI

InChI=1S/C9H10N6O2S/c10-8-12-5-13-9(15-8)14-6-1-3-7(4-2-6)18(11,16)17/h1-5H,(H2,11,16,17)(H3,10,12,13,14,15)

InChI Key

JPPLRLPUBNZVSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC(=N2)N)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.